molecular formula C16H18N2O4S2 B4432775 (4-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(4-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4432775
M. Wt: 366.5 g/mol
InChI Key: WGHWSSJRPQFZLZ-UHFFFAOYSA-N
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Description

(4-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a methoxyphenyl group and a thienylsulfonyl piperazine moiety

Properties

IUPAC Name

(4-methoxyphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-22-14-6-4-13(5-7-14)16(19)17-8-10-18(11-9-17)24(20,21)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHWSSJRPQFZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylboronic acid with 4-(2-thienylsulfonyl)piperazine in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . This reaction is carried out in an inert atmosphere, often using a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The thienylsulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include phenol derivatives, thiol compounds, and various substituted piperazine derivatives.

Scientific Research Applications

(4-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thienylsulfonyl piperazine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of both a methoxyphenyl group and a thienylsulfonyl piperazine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
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(4-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

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